molecular formula C11H5F6NO B3189837 2,5-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-44-2

2,5-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B3189837
CAS No.: 35853-44-2
M. Wt: 281.15 g/mol
InChI Key: DOCZCYFBVOIVFX-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at positions 2 and 5 of the quinoline ring and a hydroxyl (-OH) substituent at position 4 (Figure 1). The incorporation of trifluoromethyl groups enhances lipophilicity, metabolic stability, and electronic properties, making this compound of interest in pharmaceutical and agrochemical research.

Properties

CAS No.

35853-44-2

Molecular Formula

C11H5F6NO

Molecular Weight

281.15 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)5-2-1-3-6-9(5)7(19)4-8(18-6)11(15,16)17/h1-4H,(H,18,19)

InChI Key

DOCZCYFBVOIVFX-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=CC2=O)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=C2C(=C1)NC(=CC2=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Trifluoromethyl vs. Methyl Groups

2,5,8-Trimethylquinolin-4-ol (C₁₂H₁₃NO, MW 187.24) serves as a key analogue, with methyl (-CH₃) groups at positions 2, 5, and 8. Compared to the target compound:

  • Acidity: The -OH group in 2,5-bis(trifluoromethyl)quinolin-4-ol is more acidic due to the strong electron-withdrawing effect of -CF₃ groups, which stabilize the deprotonated form. In contrast, methyl groups are electron-donating, resulting in a less acidic hydroxyl group in the trimethyl derivative.
  • Lipophilicity : The logP value of the trifluoromethylated compound is significantly higher due to the hydrophobic -CF₃ groups, enhancing membrane permeability and bioavailability.
  • Synthetic Complexity : Introducing two -CF₃ groups requires specialized fluorination reagents or multi-step protocols, whereas methyl groups are simpler to install.
Table 1. Key Properties of Quinolin-4-ol Derivatives
Compound Molecular Formula Molecular Weight Substituents logP (Predicted) pKa (OH)
This compound C₁₁H₅F₆NO 289.16 -CF₃ (2,5), -OH (4) 3.8 ~6.2
2,5,8-Trimethylquinolin-4-ol C₁₂H₁₃NO 187.24 -CH₃ (2,5,8), -OH (4) 2.1 ~8.5

Degradation and Stability: Comparison with Phenolic Derivatives

The degradation product 2-nitro-4-(trifluoromethyl)phenol (C₇H₄F₃NO₃, MW 207.11) highlights the stability of -CF₃ groups under biotic conditions. While structurally simpler than quinolin-4-ol derivatives, this compound demonstrates that trifluoromethylated aromatics resist enzymatic cleavage, suggesting similar persistence for this compound in environmental or biological systems.

Q & A

Q. What are the recommended synthetic routes for 2,5-bis(trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. For example, nitration of 2-trifluoromethylaniline derivatives followed by condensation with ketones or aldehydes under acidic conditions can yield quinoline scaffolds . Optimization requires monitoring reaction temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents like DMF-DMA (dimethylformamide dimethyl acetal) to ensure regioselective trifluoromethyl group placement . Purity is enhanced via recrystallization in ethyl acetate or methanol .

Q. How can researchers confirm the purity and structural identity of this compound?

Combine chromatographic (HPLC with C18 columns, methanol/water mobile phase) and spectroscopic methods:

  • 1H/19F NMR : Verify trifluoromethyl peaks (δ ~ -60 ppm in 19F NMR) and aromatic proton splitting patterns .
  • HRMS : Confirm molecular ion ([M+H]+ for C11H6F6NO, expected m/z 306.03) .
  • Melting Point Analysis : Compare literature values (e.g., 130–134°C) to detect impurities .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% v/v in final buffer) to avoid precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or spectroscopic profiles?

Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation. For example, intermolecular hydrogen bonding (O–H···N) in the crystal lattice may explain discrepancies in melting points due to polymorphism. Refine data with ORTEP-3 to visualize thermal ellipsoids and validate bond angles/distances .

Q. What experimental strategies mitigate challenges in synthesizing this compound derivatives for structure-activity studies?

  • Directed C–H Functionalization : Use palladium catalysts to introduce substituents at the 6- or 8-positions without disrupting the hydroxyl group .
  • Protecting Groups : Temporarily protect the 4-hydroxyl with tert-butyldimethylsilyl (TBS) groups during halogenation or cross-coupling reactions .

Q. How can computational modeling predict the electronic effects of trifluoromethyl groups on this compound’s reactivity?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing trifluoromethyl groups increase quinoline ring electrophilicity, favoring nucleophilic attacks at the 3-position. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess redox stability .

Q. What methodologies evaluate the compound’s potential biological activity, such as antimicrobial effects?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, using serial dilutions (1–128 µg/mL).
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Q. How does hygroscopicity impact the handling and storage of this compound?

Store the compound in desiccators with silica gel under argon. Monitor moisture uptake via Karl Fischer titration. For long-term stability, lyophilize and store at -20°C in amber vials to prevent photodegradation .

Q. What spectroscopic techniques analyze substituent effects on the compound’s fluorescence properties?

  • UV-Vis : Compare λmax shifts in different solvents (e.g., bathochromic shifts in polar solvents indicate π→π* transitions).
  • Fluorescence Quenching : Titrate with metal ions (e.g., Cu²+) to study trifluoromethyl groups’ role in chelation .

Q. How can researchers assess the compound’s stability under acidic or basic conditions?

Conduct accelerated stability studies:

  • Acidic Conditions : Incubate in 0.1M HCl (37°C, 24h) and monitor degradation via TLC.
  • Basic Conditions : Use 0.1M NaOH and track hydroxyl group deprotonation with pH-dependent UV spectroscopy .

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